An In-Depth Technical Guide to the Structure and Application of Cy5-PEG2-exo-BCN
An In-Depth Technical Guide to the Structure and Application of Cy5-PEG2-exo-BCN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG2-exo-BCN, a fluorescent labeling reagent. The information presented herein is intended to support research and development efforts in the fields of bioconjugation, molecular imaging, and drug delivery.
Molecular Structure and Components
Cy5-PEG2-exo-BCN is a multi-component molecular probe designed for specific and efficient labeling of biomolecules. Its structure is comprised of three key functional units: a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and an exo-bicyclo[6.1.0]non-4-yne (exo-BCN) reactive group.
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Cyanine 5 (Cy5): A far-red fluorescent dye widely utilized in various biological imaging applications. It is characterized by its high extinction coefficient and good photostability.[1] The core of the Cy5 structure consists of two indole rings connected by a polymethine chain.[2]
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Polyethylene Glycol (PEG) Linker: A short, hydrophilic spacer composed of two ethylene glycol units (PEG2). This linker enhances the water solubility of the entire molecule and provides spatial separation between the fluorophore and the reactive moiety, which can help to minimize potential steric hindrance and quenching effects.
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exo-Bicyclo[6.1.0]non-4-yne (exo-BCN): A highly strained cyclooctyne derivative. The significant ring strain is the driving force for its rapid and specific reaction with azide-containing molecules in a copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological systems.[3]
The precise connectivity of these components is illustrated in the structural diagram below.
Caption: Schematic representation of the Cy5-PEG2-exo-BCN structure.
Physicochemical Properties
A summary of the key quantitative data for Cy5-PEG2-exo-BCN is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₆₅ClN₄O₅ | [3] |
| Molecular Weight | 825.53 g/mol | |
| Purity | >95% | |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Appearance | Dark blue solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C, protect from light |
Experimental Protocol: Labeling of Azide-Modified Proteins via SPAAC
This section provides a detailed methodology for the labeling of proteins containing azide functional groups with Cy5-PEG2-exo-BCN using the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials
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Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines like Tris.
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Cy5-PEG2-exo-BCN
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Spin desalting columns or other appropriate purification systems (e.g., dialysis, FPLC)
Procedure
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Preparation of Cy5-PEG2-exo-BCN Stock Solution:
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Dissolve Cy5-PEG2-exo-BCN in anhydrous DMSO to a final concentration of 1-10 mM.
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Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
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Protein Preparation:
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Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
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If the protein solution contains any interfering substances, such as primary amines, it should be purified by dialysis or buffer exchange into the appropriate reaction buffer.
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Labeling Reaction:
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Add a 5-20 molar excess of the Cy5-PEG2-exo-BCN stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically.
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Gently mix the reaction solution by pipetting up and down or by brief vortexing.
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Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time can be optimized for efficiency. Protect the reaction from light.
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Purification of the Labeled Protein:
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Remove the unreacted Cy5-PEG2-exo-BCN from the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
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Follow the manufacturer's instructions for the chosen purification method.
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Characterization and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
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The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
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Caption: Experimental workflow for protein labeling using Cy5-PEG2-exo-BCN.
Signaling Pathway and Logical Relationships
The core of Cy5-PEG2-exo-BCN's utility lies in the bioorthogonal nature of the SPAAC reaction. This reaction allows for the specific labeling of azide-functionalized biomolecules within complex biological systems without interfering with native cellular processes.
Caption: Logical relationship of the SPAAC reaction with Cy5-PEG2-exo-BCN.
